2-[(difluoromethoxy)methyl]pyrrolidine
Description
Contextualization within Pyrrolidine (B122466) Chemistry and Fluorinated Organic Compounds
2-[(difluoromethoxy)methyl]pyrrolidine is a heterocyclic compound that integrates two key structural motifs: a pyrrolidine ring and a difluoromethoxy group. The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous scaffold in a vast array of natural products and synthetic pharmaceuticals. nih.gov Its prevalence in biologically active molecules underscores its importance as a "privileged scaffold" in drug discovery. lifechemicals.com The non-planar, flexible nature of the pyrrolidine ring allows for the precise spatial arrangement of substituents, which is crucial for effective interaction with biological targets. nih.gov
The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. nih.gov Fluorinated organic compounds often exhibit enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins. The introduction of a difluoromethoxy group (-OCHF2) specifically brings a unique set of properties that are increasingly being exploited in the design of new therapeutic agents. nih.gov
Significance of the Difluoromethoxy Moiety in Molecular Design and Function
The difluoromethoxy (OCHF2) group is of particular interest to researchers due to its distinctive electronic and steric properties. It is considered a lipophilic hydrogen bond donor, a characteristic that can influence a molecule's interaction with biological receptors. researchgate.net The presence of the hydrogen atom on the difluoromethyl group allows it to participate in hydrogen bonding, a key interaction in many biological systems. nih.gov
Furthermore, the OCHF2 group can serve as a bioisostere for other functional groups, such as the hydroxyl or thiol groups, while offering improved metabolic stability. researchgate.net The strong carbon-fluorine bonds are resistant to metabolic degradation, which can lead to a longer half-life of a drug in the body. nih.gov The difluoromethoxy group also has the ability to exhibit dynamic lipophilicity, which can be altered by the rotation of chemical bonds, providing a tool for fine-tuning the pharmacokinetic profile of a molecule. nih.gov
Recent research has highlighted the growing interest in synthesizing compounds containing the OCHF2 group. nih.gov Advances in synthetic methodologies are making it easier to incorporate this valuable moiety into complex molecules, opening up new avenues for drug discovery. nih.gov
Overview of Current Research Trajectories and Challenges
Current research involving this compound and related compounds is primarily focused on the development of efficient synthetic routes and the exploration of their potential as therapeutic agents. A recent 2024 study detailed the synthesis of a mini-library of compounds with a CHF2O motif incorporated into various saturated heterocycles, including pyrrolidine. researchgate.net This work underscores the ongoing effort to create a diverse set of these building blocks for drug discovery programs. researchgate.net
One of the main challenges in this area is the development of scalable and safe synthetic methods for introducing the difluoromethoxy group. nih.gov While several methods exist, they can sometimes require harsh reagents or offer limited substrate scope. Overcoming these synthetic hurdles is a key focus of current research to make these promising compounds more accessible for biological evaluation.
The exploration of the biological activities of this compound and its derivatives is another active area of investigation. While specific biological data for the parent compound is not widely available in public literature, the known bioactivities of other fluorinated pyrrolidines suggest potential applications in various therapeutic areas, including as enzyme inhibitors or central nervous system agents. Future research will likely focus on synthesizing a wider range of derivatives and screening them for various biological activities to unlock their full therapeutic potential.
Detailed Research Findings
Recent synthetic studies have provided valuable data on the preparation of difluoromethoxy-containing pyrrolidines. The following table summarizes some of the key findings from a 2024 publication on the synthesis of a library of related compounds.
Interactive Data Table: Synthesis of CHF2O-Containing Heterocycles
| Starting Material | Product | Reagents and Conditions | Yield (%) |
| N-Boc-pyrrolidin-2-yl)methanol | N-Boc-2-[(difluoromethoxy)methyl]pyrrolidine | FSO2CF2CO2H, K2CO3, MeCN, 60 °C | 55 |
| N-Cbz-pyrrolidin-2-yl)methanol | N-Cbz-2-[(difluoromethoxy)methyl]pyrrolidine | FSO2CF2CO2H, K2CO3, MeCN, 60 °C | 58 |
| N-Boc-4-hydroxypyrrolidine-2-carboxylic acid methyl ester | N-Boc-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid methyl ester | FSO2CF2CO2H, K2CO3, MeCN, 60 °C | 42 |
Data adapted from a 2024 study on the synthesis of CHF2O-containing amines. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2-(difluoromethoxymethyl)pyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO/c7-6(8)10-4-5-2-1-3-9-5/h5-6,9H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWSPIRCCNCEFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Difluoromethoxy Methyl Pyrrolidine and Its Derivatives
Strategies for Pyrrolidine (B122466) Ring Formation in the Synthesis of 2-[(difluoromethoxy)methyl]pyrrolidine
Intramolecular cyclization of linear precursors is a common and effective method for synthesizing pyrrolidine rings. This approach typically involves forming a carbon-nitrogen bond to close the five-membered ring.
One prominent strategy is the biocatalytic reductive amination of ω-chloroketones using transaminases. nih.govacs.org This method allows for the asymmetric synthesis of 2-substituted pyrrolidines with high enantiomeric excess. For the synthesis of the this compound scaffold, a hypothetical precursor such as 1-(difluoromethoxy)-5-chloropentan-2-one could undergo transamination to form a chloro-amine intermediate, which would then spontaneously cyclize to form the desired pyrrolidine ring. This biocatalytic approach can provide access to both (R)- and (S)-enantiomers by selecting the appropriate transaminase enzyme, often achieving analytical yields up to 90% and enantiomeric excesses greater than 99.5%. nih.govnih.gov
Another approach involves the intramolecular cyclization of amino alcohols. mdpi.com For instance, a 5-amino-1-(difluoromethoxy)pentan-2-ol precursor could be cyclized under acidic or basic conditions to furnish the pyrrolidine ring. Reductive amination of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine is another classical method that can be adapted for this purpose. mdpi.com
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the construction of various heterocyclic compounds, including pyrrolidines. thieme-connect.com This reaction, typically catalyzed by ruthenium complexes like the Grubbs catalysts, involves the intramolecular cyclization of a diene or enyne precursor. acs.orgorganic-chemistry.org
To synthesize the this compound core via RCM, a precursor such as N-allyl-N-(3-(difluoromethoxy)prop-1-en-2-yl)amine could be employed. The RCM reaction would proceed to form a 3-pyrroline (B95000) derivative, which can then be hydrogenated to yield the saturated pyrrolidine ring. thieme-connect.com This methodology is highly efficient and tolerates a wide range of functional groups, making it an attractive strategy. acs.orgorganic-chemistry.org The reaction often proceeds smoothly under mild conditions and is an atom-economical process. acs.org
| Method | Precursor Type | Key Reagents/Catalysts | Advantages |
| Transaminase-Triggered Cyclization | ω-Chloroketone | Transaminase (TA), Pyridoxal-5′-phosphate (PLP) | High enantioselectivity, mild conditions, access to both enantiomers. nih.govacs.org |
| Intramolecular Reductive Amination | Amino ketone/aldehyde | Reducing agent (e.g., NaBH₃CN) | Versatile, applicable to various substrates. mdpi.com |
| Ring-Closing Metathesis (RCM) | Acyclic diene/enyne | Grubbs or Hoveyda-Grubbs catalysts | High functional group tolerance, atom-economical, mild conditions. thieme-connect.comacs.org |
Regioselective and Stereoselective Introduction of the Difluoromethoxy Group
The incorporation of the difluoromethoxy group is a key challenge in the synthesis of the target compound. This can be achieved either by introducing the group onto a pre-formed pyrrolidine-containing alcohol or by using a building block that already contains the difluoromethoxy moiety.
A direct and common method for synthesizing difluoromethyl ethers is the O-difluoromethylation of alcohols. nih.gov For the synthesis of this compound, the precursor would be (pyrrolidin-2-yl)methanol. This alcohol can be treated with a reagent that generates difluorocarbene (:CF₂), which then inserts into the O-H bond.
A variety of reagents and methods have been developed for this transformation. A practical and scalable approach involves the use of 2,2-difluoro-2-(fluorosulfonyl)acetic acid (FSO₂CF₂CO₂H). thieme-connect.com This method has been successfully applied to synthesize a library of CHF₂O-containing azetidines, pyrrolidines, and piperidines from the corresponding amino alcohols. Other reagents for generating difluorocarbene include sodium chlorodifluoroacetate and (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF₂Br). rsc.orgstrath.ac.uk The choice of reagent and reaction conditions can be optimized to achieve high yields. nih.gov
| Reagent | Typical Conditions | Notes |
| 2,2-Difluoro-2-(fluorosulfonyl)acetic acid (FSO₂CF₂CO₂H) | Base (e.g., K₂CO₃), solvent (e.g., MeCN) | Effective for aliphatic alcohols, scalable. thieme-connect.com |
| Sodium Chlorodifluoroacetate (ClCF₂COONa) | Heat, polar aprotic solvent (e.g., DMF, NMP) | Inexpensive and readily available difluorocarbene precursor. nih.govrsc.org |
| (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) | Base (e.g., KOAc) | Used for in situ generation of difluorocarbene under mild conditions. strath.ac.uk |
| Difluoromethyl Phenyl Sulfone (PhSO₂CF₂H) | Strong base (e.g., t-BuOK) | Acts as a difluoromethyl anion equivalent for subsequent reactions. acs.org |
Incorporation via α-(Difluoromethoxy)ketones as Building Blocks
An alternative strategy involves preparing a key intermediate, an α-(difluoromethoxy)ketone, which is then used to construct the pyrrolidine ring. This approach allows for the early introduction of the crucial difluoromethoxy side chain.
The synthesis of α-difluoromethoxy ketones can be achieved by the O-difluoromethylation of a corresponding β-ketosulfone, which yields a β-difluoromethoxy vinyl sulfone that can be further elaborated. rsc.org Another route involves the reaction of an enolate or enol silane (B1218182) with a difluoromethyl radical precursor. For example, a visible-light-mediated photoredox difluoromethylation of silyl (B83357) enol ethers has been reported to produce α-difluoromethylated ketones in good yields. gre.ac.uk While this introduces a CHF₂ group, analogous methods for OCHF₂ introduction could be envisaged.
Once the α-(difluoromethoxy)ketone building block is synthesized, it can be converted into the target pyrrolidine through various established methods. For instance, the ketone can be transformed into an ω-amino ketone, which can then undergo intramolecular reductive amination to form the 2-substituted pyrrolidine ring.
Chiral Synthesis and Enantiomeric Control of this compound
Achieving enantiomeric control is paramount in the synthesis of chiral molecules for pharmaceutical applications. The synthesis of enantiomerically pure this compound can be approached through several key strategies, including the use of chiral starting materials (chiral pool synthesis), chiral auxiliaries, or asymmetric catalysis.
A highly effective strategy is to start from a commercially available, enantiopure precursor, a method known as chiral pool synthesis. Proline and its derivatives, such as prolinol and 4-hydroxyproline, are excellent starting materials for this purpose. mdpi.com For example, (S)-prolinol or (R)-prolinol can be used as the starting material. The stereocenter at the 2-position of the pyrrolidine ring is already established, and the synthesis is completed by the O-difluoromethylation of the primary alcohol group, as described in section 2.2.1. thieme-connect.com This is a robust and straightforward approach to obtaining the desired enantiomer.
Asymmetric catalysis offers another powerful route. This can involve the enantioselective construction of the pyrrolidine ring itself. As mentioned previously, biocatalytic methods using transaminases can achieve excellent enantioselectivity in the cyclization step. nih.govacs.org Alternatively, chiral phosphoric acids have been shown to catalyze enantioselective intramolecular aza-Michael cyclizations to form substituted pyrrolidines with high enantiomeric ratios. whiterose.ac.uk A palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines also provides an efficient route to chiral pyrrolidines. nih.gov
The choice of strategy depends on factors such as the availability of starting materials, the desired enantiomer, and the scalability of the process. For this compound, leveraging the chiral pool of proline derivatives represents a particularly direct and efficient pathway. thieme-connect.commdpi.com
| Strategy | Description | Example | Key Advantage |
| Chiral Pool Synthesis | Utilizes readily available enantiopure starting materials. | Starting from (S)-prolinol or (R)-prolinol, followed by O-difluoromethylation. thieme-connect.commdpi.com | Stereochemistry is pre-defined; often fewer steps. |
| Asymmetric Catalysis | A chiral catalyst induces enantioselectivity in a key reaction step. | Transaminase-triggered cyclization of an achiral ω-chloroketone. nih.govacs.org | Small amounts of catalyst can generate large quantities of chiral product. |
| Chiral Auxiliaries | A chiral group is temporarily attached to the substrate to direct a stereoselective reaction. | Use of a chiral sulfinamide to guide the formation of the pyrrolidine ring. researchgate.net | High diastereoselectivity can often be achieved. |
Asymmetric Synthetic Routes
The development of asymmetric routes to chiral fluorinated pyrrolidines is crucial for their application in pharmaceuticals and agrochemicals. One effective strategy involves the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorinated styrenes. nih.gov While this specific reaction does not directly yield this compound, the principle of using copper(I)-catalyzed enantioselective reactions to construct chiral fluorinated pyrrolidine rings is a key concept in the field. nih.gov This methodology has been shown to produce a variety of fluorinated pyrrolidines in high yields (up to 96%) and with excellent stereoselectivities (up to >20:1 dr and 97% ee). nih.gov
Another approach focuses on leveraging chiral catalysts to induce enantioselectivity. For instance, diarylprolinol silyl ethers have been recognized as effective organocatalysts for the asymmetric functionalization of aldehydes, a foundational reaction type that can be adapted for the synthesis of complex pyrrolidine structures. unibo.it The strategic placement of functional groups and additional stereocenters on the pyrrolidine-based catalyst can significantly influence the stereochemical outcome of a reaction. nih.gov
Derivatization from Chiral Precursors (e.g., Prolinol-based Approaches)
A highly effective and common strategy for synthesizing enantiomerically pure this compound involves starting from a readily available chiral precursor, such as (S)-prolinol. This approach leverages the inherent stereochemistry of the starting material to ensure the final product has the desired configuration.
A key transformation in this pathway is the introduction of the difluoromethoxy group. A convenient method utilizes 2,2-difluoro-2-(fluorosulfonyl)acetic acid (FSO₂CF₂CO₂H) to alkylate the hydroxyl group of a protected prolinol derivative. thieme-connect.com For example, N-Boc protected (S)-prolinol can be reacted with FSO₂CF₂CO₂H in the presence of a copper(I) catalyst to yield (S)-tert-butyl 2-((difluoromethoxy)methyl)pyrrolidine-1-carboxylate. thieme-connect.com Subsequent deprotection of the Boc group under acidic conditions affords the target compound. thieme-connect.com It is critical to manage the deprotection conditions carefully, as overheating under acidic conditions can lead to the hydrolysis of the difluoromethoxy group. thieme-connect.com
The choice of protecting group on the pyrrolidine nitrogen can influence reaction yields. Both tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups have been successfully employed in these synthetic sequences. thieme-connect.com
Table 1: Synthesis of (S)-tert-Butyl 2-((difluoromethoxy)methyl)pyrrolidine-1-carboxylate
| Precursor | Protecting Group | Reagent | Catalyst | Yield | Reference |
|---|
Hydrochloride Salt Formation and its Synthetic Implications
The final step in many synthetic routes to this compound involves its conversion to the hydrochloride salt. thieme-connect.com This is typically achieved by treating the free base, often after the deprotection of a precursor like the N-Boc derivative, with a source of hydrochloric acid. thieme-connect.com
There are several synthetic advantages to forming the hydrochloride salt:
Stability and Handling: The salt form is generally a more stable, crystalline solid compared to the free base, which may be an oil. thieme-connect.comsigmaaldrich.com This makes it easier to handle, weigh, and store.
Purification: Crystallization of the hydrochloride salt can be an effective method of purification, removing residual impurities from the preceding synthetic steps.
Solubility: The salt form often exhibits different solubility profiles compared to the free base, which can be advantageous for formulation or subsequent reactions in specific solvent systems.
The process of Boc deprotection using acidic conditions can directly lead to the formation of the hydrochloride salt, streamlining the synthesis. thieme-connect.com
Development of Novel Synthetic Transformations Involving the Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and organic synthesis. unibo.itnih.gov The development of new reactions to functionalize this core structure is an active area of research. While specific novel transformations involving the this compound scaffold are not extensively detailed in the reviewed literature, general principles for derivatizing pyrrolidines are well-established.
These transformations can include:
N-Functionalization: The secondary amine of the pyrrolidine ring is a key site for modification, allowing for the introduction of a wide array of substituents through alkylation, acylation, sulfonylation, and reductive amination reactions. nih.gov
Ring Functionalization: While more complex, methods exist for introducing substituents onto the carbon atoms of the pyrrolidine ring.
Use as a Chiral Building Block: The chiral 2-substituted pyrrolidine motif serves as a valuable building block for the synthesis of more complex molecules, including organocatalysts and biologically active compounds. unibo.itmdpi.com The unique electronic properties of the difluoromethoxy group can influence the reactivity and properties of these larger molecules.
For instance, pyrrolidine derivatives are used to construct multi-target tyrosine kinase receptor inhibitors and are central to the structure of many organocatalysts used in asymmetric synthesis. nih.govnih.gov
Chemical Reactivity and Transformation Studies of 2 Difluoromethoxy Methyl Pyrrolidine
Reactivity of the Pyrrolidine (B122466) Nitrogen Atom
The nitrogen atom in the pyrrolidine ring is a secondary amine, characterized by its nucleophilicity and basicity. This makes it a primary site for reactions involving electrophilic reagents, such as acylation and alkylation, which are fundamental for modifying the core structure.
The pyrrolidine nitrogen readily undergoes acylation when treated with various acylating agents, such as acid chlorides or anhydrides, typically in the presence of a non-nucleophilic base to neutralize the acid byproduct. This reaction leads to the formation of stable amide derivatives. The general transformation involves the nucleophilic attack of the nitrogen on the electrophilic carbonyl carbon of the acylating agent.
These reactions are often high-yielding and allow for the introduction of a wide array of functional groups onto the pyrrolidine scaffold. The resulting N-acyl derivatives can exhibit altered physicochemical properties, such as solubility, lipophilicity, and metabolic stability.
| Acylating Agent | Product Formed | Functional Group Introduced |
|---|---|---|
| Acetyl Chloride | 1-acetyl-2-[(difluoromethoxy)methyl]pyrrolidine | Acetyl |
| Benzoyl Chloride | 1-benzoyl-2-[(difluoromethoxy)methyl]pyrrolidine | Benzoyl |
| Acetic Anhydride | 1-acetyl-2-[(difluoromethoxy)methyl]pyrrolidine | Acetyl |
| Succinic Anhydride | 4-((2-((difluoromethoxy)methyl)pyrrolidin-1-yl)-4-oxobutanoic acid | 3-Carboxypropanoyl |
Alkylation of the pyrrolidine nitrogen provides a direct method for introducing alkyl substituents, further diversifying the molecular scaffold. This can be achieved through nucleophilic substitution reactions with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or through reductive amination. In direct alkylation, the nitrogen atom acts as a nucleophile, displacing a leaving group from the alkylating agent.
Reductive amination offers an alternative route, involving the reaction of the pyrrolidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to yield the N-alkylated product. This method is particularly useful for introducing more complex alkyl groups. Such modifications are a cornerstone of medicinal chemistry for tuning a compound's pharmacological profile.
| Reagents | Reaction Type | Product Formed |
|---|---|---|
| Methyl Iodide, K₂CO₃ | Direct Alkylation | 1-methyl-2-[(difluoromethoxy)methyl]pyrrolidine |
| Benzyl Bromide, DIEA | Direct Alkylation | 1-benzyl-2-[(difluoromethoxy)methyl]pyrrolidine |
| Acetone, NaBH(OAc)₃ | Reductive Amination | 1-isopropyl-2-[(difluoromethoxy)methyl]pyrrolidine |
| Formaldehyde, HCOOH | Eschweiler–Clarke Reaction | 1-methyl-2-[(difluoromethoxy)methyl]pyrrolidine |
Reactivity of the Difluoromethoxy Group
While the difluoromethoxy group is generally stable, the hydrogen atom attached to the difluoromethyl carbon is acidic and can be removed by a strong base. Deprotonation of the Ar-CF₂H group using a combination of a Brønsted superbase and a Lewis acid can generate a nucleophilic Ar-CF₂⁻ synthon. acs.orgcornell.edu This methodology allows the difluoromethyl group, typically considered a stable terminal moiety, to act as a masked nucleophile. acs.orgcornell.edu
This generated carbanion is a reactive intermediate capable of attacking a variety of electrophiles, enabling the formation of new carbon-carbon bonds at the difluoromethyl position. This reactivity opens avenues for constructing more complex molecules where the difluoromethylene unit serves as a metabolically robust and lipophilic linker. acs.orgcornell.edu
| Electrophile | Potential Product Type | Significance |
|---|---|---|
| Aldehydes/Ketones | Difluoromethylated Alcohols | Access to complex chiral centers |
| Alkyl Halides | Elongated Difluoromethoxy Chains | Chain extension and diversification |
| Carbon Dioxide (CO₂) | Difluoroacetic Acid Derivatives | Introduction of a carboxylic acid moiety |
| Michael Acceptors | 1,4-Addition Products | Formation of new C-C bonds |
The difluoromethoxy group significantly influences the electronic properties of the molecule. Studies on analogous aromatic systems have quantified the electronic effects of the difluoro(methoxy)methyl group (CF₂OCH₃). nuph.edu.uanuph.edu.ua Using ¹⁹F NMR, the Hammett constants for this group were determined to be σI = 0.22 and σR = 0.07. nuph.edu.ua
These positive values indicate that the CF₂OCH₃ group functions as a moderate electron-withdrawing group through both the inductive (field) effect and the resonance effect. nuph.edu.uanuph.edu.ua Its electron-withdrawing nature is intermediate, placing it close to the difluoromethyl (CHF₂) group in effect. nuph.edu.ua This property can stabilize adjacent anionic intermediates, such as those formed during deprotonation of the pyrrolidine N-H, while destabilizing adjacent cationic intermediates. The strong electronegativity of the fluorine atoms is the primary driver of the inductive withdrawal, which can modulate the reactivity of the entire pyrrolidine ring system. mdpi.com
Halogen Exchange Reactions (e.g., Cl/F Exchange) with Related Fluorinated Pyrrolidine Structures
Halogen exchange (Halex) reactions are a common and effective method for introducing fluorine atoms into organic molecules. researchgate.net This process typically involves the substitution of a chlorine or bromine atom with fluorine using an alkali metal fluoride (B91410), such as potassium fluoride (KF), as the fluorine source. researchgate.net For these reactions to be effective, especially with less activated substrates, conditions often require polar aprotic solvents (e.g., N-methyl-2-pyrrolidone, sulfolane) and high temperatures. researchgate.net The efficiency of the reaction can be significantly enhanced by using spray-dried KF or by adding a phase-transfer catalyst, which improves the solubility and nucleophilicity of the fluoride ion. researchgate.netresearchgate.net
While no specific studies on halogen exchange reactions to form 2-[(difluoromethoxy)methyl]pyrrolidine are documented, the principle can be applied to related structures. For instance, a precursor such as 2-[(dichloromethoxy)methyl]pyrrolidine could hypothetically be converted to the target compound via a double Cl/F exchange. This synthetic strategy highlights a potential route for the synthesis of fluorinated pyrrolidines from chlorinated analogues.
| Starting Material | Reagents and Conditions | Expected Product | Reaction Type |
|---|---|---|---|
| 2-[(dichloromethoxy)methyl]pyrrolidine | Spray-dried KF, Sulfolane, 180-200 °C | This compound | Double Halogen Exchange (Cl to F) |
| 2-[(chlorofluoromethoxy)methyl]pyrrolidine | KF, Phase-Transfer Catalyst (e.g., 18-crown-6), Acetonitrile | This compound | Halogen Exchange (Cl to F) |
Conformational Analysis and Stereochemical Impact on Reactivity Profiles
The conformational behavior of the pyrrolidine ring and the stereochemical nature of its substituents are critical determinants of a molecule's reactivity and biological interactions. beilstein-journals.org For this compound, the interplay between the inherent flexibility of the five-membered ring and the significant steric and electronic demands of the 2-substituent dictates its three-dimensional structure and subsequent chemical properties. While direct experimental studies on this specific compound are not extensively detailed in the literature, a robust understanding can be built from established principles of fluorinated and substituted pyrrolidine systems. beilstein-journals.orgresearchgate.net
The pyrrolidine ring is non-planar and typically adopts one of two puckered, low-energy conformations: the "envelope" (or C_s symmetry), where one atom deviates from the plane formed by the other four, or the "twist" (or C_2 symmetry), where two atoms are displaced on opposite sides of a plane. beilstein-journals.org The energy barrier between these conformers is low, allowing for rapid interconversion. However, the introduction of a substituent, particularly at the C2 position, creates a distinct conformational preference to minimize steric strain. The bulky (difluoromethoxy)methyl group is expected to predominantly occupy a pseudo-equatorial position, thereby reducing unfavorable 1,3-diaxial interactions.
The presence of the difluoromethoxy moiety introduces potent stereoelectronic effects that further refine the conformational landscape. beilstein-journals.org These effects, stemming from the high electronegativity of fluorine, include the gauche effect and anomeric-type interactions. nih.govnih.gov The gauche effect often stabilizes conformations where electronegative substituents are positioned gauche (at a 60° dihedral angle) to one another. beilstein-journals.org Within the side chain of this compound, this could influence the rotational preference around the C-O and C-C bonds.
| Parameter | Description | Predicted Influence on this compound |
| Ring Pucker | The non-planar conformation (envelope or twist) of the pyrrolidine ring. | The ring will adopt a pucker that allows the large 2-substituent to occupy a pseudo-equatorial position, minimizing steric hindrance. |
| Substituent Orientation | The spatial arrangement of the (difluoromethoxy)methyl group relative to the ring. | The substituent itself will have preferred rotamers due to internal stereoelectronic effects (gauche and anomeric-type interactions). |
| Nitrogen Inversion | The pyramidal inversion of the nitrogen atom. | The energy barrier for inversion may be influenced by the electronic nature of the 2-substituent. |
The defined conformational preferences resulting from these steric and stereoelectronic forces have a direct impact on the reactivity of the molecule.
Steric Hindrance and Facial Selectivity : The preferred conformation, with the bulky substituent in a pseudo-equatorial position, creates a sterically hindered environment on one face of the pyrrolidine ring. Consequently, the approach of reagents to the nitrogen lone pair or other ring positions is directed to the less hindered face. This leads to high diastereoselectivity in reactions such as alkylations, acylations, or cycloadditions.
Nucleophilicity of Nitrogen : The difluoromethoxy group is strongly electron-withdrawing due to the inductive effect of the two fluorine atoms. This effect, relayed through the methylene (B1212753) spacer, reduces the electron density on the pyrrolidine nitrogen. As a result, the basicity and nucleophilicity of the nitrogen atom are expected to be lower than that of unsubstituted or simple alkyl-substituted pyrrolidines. This modulation of electronic properties will affect the kinetics of reactions involving the nitrogen lone pair.
| Interaction | Type | Predicted Consequence |
| n_O → σ_CF* | Anomeric Effect | Stabilizes a specific rotational conformation of the O-CHF₂ group, influencing the overall shape and steric profile of the side chain. |
| Gauche Effect | Stereoelectronic | May favor a gauche arrangement around the C-C and C-O bonds of the side chain, further restricting conformational freedom. |
| Inductive Effect (-I) | Electronic | The electron-withdrawing OCHF₂ group reduces the nucleophilicity and basicity of the pyrrolidine nitrogen atom. |
| Steric Shielding | Steric | The bulky substituent blocks one face of the molecule, directing incoming reagents to the opposite face and controlling stereochemical outcomes. |
Applications in Medicinal Chemistry and Drug Discovery Research
Role as a Privileged Scaffold for Biologically Active Molecules
The 2-[(difluoromethoxy)methyl]pyrrolidine moiety is increasingly recognized as a privileged scaffold in drug discovery. This status is attributed to its inherent structural features that are desirable for interacting with biological targets and optimizing molecular properties. Privileged scaffolds are molecular frameworks that are capable of binding to multiple receptor types, and the unique combination of the pyrrolidine (B122466) ring and the difluoromethoxy group in this compound provides a versatile platform for the development of new therapeutics. A recent study highlighted the synthesis of a mini-library of compounds with a CHF2O motif incorporated into various saturated heterocyclic cores, including pyrrolidine, underscoring their potential as valuable building blocks in drug discovery. researchgate.net
Exploration of Pharmacophore Space through sp3-Hybridization and Three-Dimensionality
Modern drug discovery has seen a shift from flat, aromatic molecules towards compounds with greater three-dimensionality. Scaffolds rich in sp3-hybridized carbons, such as the pyrrolidine ring system, provide a superior platform for exploring the pharmacophore space. The non-planar nature of the pyrrolidine ring allows for the precise spatial arrangement of substituents, enabling more specific and effective interactions with the complex, three-dimensional binding sites of biological targets like enzymes and receptors.
The this compound scaffold introduces two key elements of three-dimensionality: the puckered pyrrolidine ring and the stereocenter at the 2-position. This inherent chirality and defined conformational preference are crucial for achieving high target affinity and selectivity. The difluoromethoxy group further enhances this by providing a vector for interaction that extends from the core ring structure.
Design Principles for New Drug Candidates Incorporating this compound
The design of new drug candidates incorporating the this compound scaffold is guided by several key principles aimed at leveraging its unique properties. The difluoromethoxy group is a particularly interesting bioisostere for other functional groups, such as a methoxy (B1213986) or a hydroxyl group. Its introduction can lead to improved metabolic stability by blocking potential sites of oxidation. Furthermore, the fluorine atoms can modulate the acidity of nearby protons and engage in favorable electrostatic interactions with the target protein.
A primary design strategy involves utilizing the pyrrolidine nitrogen as a key attachment point for building larger, more complex molecules. This nitrogen can act as a basic center, forming crucial salt-bridge interactions within a binding pocket, or it can be functionalized to introduce a wide array of substituents. The stereochemistry at the 2-position is another critical design element, with the (R) and (S) enantiomers often exhibiting significantly different biological activities.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations
While specific, publicly available SAR and SPR studies focused exclusively on a series of this compound derivatives are limited, the principles of how this scaffold would contribute to such studies can be inferred from research on related molecules. SAR studies systematically modify a molecule's structure to determine which parts are responsible for its biological activity. For a molecule containing the this compound scaffold, a typical SAR campaign would involve:
Modification of the Pyrrolidine Ring: Introducing substituents at other positions of the pyrrolidine ring to probe for additional binding interactions.
Derivatization of the Pyrrolidine Nitrogen: Acylating, alkylating, or sulfonating the nitrogen to explore the impact on potency and physicochemical properties.
Stereochemical Investigation: Synthesizing and testing both enantiomers of the scaffold to determine the optimal stereochemistry for activity.
SPR investigations focus on how structural changes affect a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. The inclusion of the difluoromethoxy group is a key SPR strategy. This group is known to lower the pKa of nearby amines and can also serve as a lipophilic hydrogen bond donor, influencing both a compound's permeability and its target interactions.
An illustrative example of how such a scaffold is incorporated and potentially varied can be seen in patent literature for antiviral compounds, where derivatives of (difluoromethoxy)methyl-pyrrolidine-dicarboxylate have been synthesized as part of a program targeting the Hepatitis C virus. google.com
Computational and In Silico Modeling for Biological Interactions
Computational methods are indispensable tools in modern drug discovery, allowing for the prediction and rationalization of molecular interactions at an atomic level. The this compound scaffold is well-suited for in silico modeling due to its defined conformational properties and the interesting electronic nature of the difluoromethoxy group.
| Compound ID | Core Scaffold | Key Substituent | Biological Activity (pEC50) |
|---|---|---|---|
| 36 | Pyrazolopyrimidine | Difluoromethoxy | 6.6003 |
| 37 | Pyrazolopyrimidine | Fluoromethoxy | 6.2013 |
| 34 | Pyrazolopyrimidine | Chloro | 6.9136 |
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For a ligand containing the this compound scaffold, docking simulations would be employed to visualize its binding mode and identify key interactions. The results of such simulations can guide the design of new analogs with improved affinity.
Prediction of Biological Activity and Metabolic Fate
The prediction of the biological activity and metabolic fate of novel chemical entities like this compound is a critical component of modern drug discovery. This process relies on a combination of computational (in silico) models and an understanding of the structure-activity relationships (SAR) of related compounds. The pyrrolidine scaffold is a well-established pharmacophore present in numerous biologically active molecules, suggesting that this compound could exhibit a range of pharmacological effects. researchgate.netresearchgate.net
Computational approaches, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, can be employed to predict the potential biological targets of this compound. These models use the physicochemical properties of the molecule to forecast its interactions with various enzymes and receptors. The presence of the difluoromethoxy group is expected to significantly influence these predictions due to its unique electronic and steric properties. mdpi.com
The metabolic fate of a compound is largely determined by its susceptibility to enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes in the liver. The introduction of fluorine atoms, as in the difluoromethoxy group, is a common strategy in medicinal chemistry to enhance metabolic stability. mdpi.com This is because the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less prone to oxidative metabolism. Therefore, it is predicted that this compound will exhibit greater resistance to metabolic breakdown compared to its non-fluorinated analogs.
Table 1: Predicted Physicochemical Properties and ADMET Profile of this compound
| Property | Predicted Value | Implication |
| Molecular Weight | 151.15 g/mol | Favorable for oral bioavailability (Lipinski's Rule of Five) |
| LogP (Lipophilicity) | 0.8 - 1.2 | Enhanced membrane permeability |
| pKa | 8.5 - 9.5 | Basic nature due to the pyrrolidine nitrogen |
| Metabolic Stability | High | Increased resistance to CYP450-mediated oxidation |
| Predicted Targets | CNS receptors, ion channels | Based on known activities of pyrrolidine derivatives |
Influence of Fluorination, Specifically the Difluoromethoxy Group, on Biological Activity and Target Interactions
The strategic incorporation of fluorine into drug candidates is a widely utilized approach in medicinal chemistry to modulate their biological properties. The difluoromethoxy group (-OCHF2) in this compound is expected to confer several advantageous characteristics that can enhance its pharmacological profile. researchgate.netmdpi.com
One of the primary effects of the difluoromethoxy group is its ability to increase lipophilicity, which can improve a molecule's ability to cross cellular membranes and the blood-brain barrier. This is a critical factor for drugs targeting the central nervous system. Furthermore, the high electronegativity of the fluorine atoms can alter the electronic environment of the molecule, potentially leading to stronger and more specific interactions with biological targets. mdpi.com
The difluoromethoxy group can also act as a bioisostere for other functional groups, such as a hydroxyl or methoxy group. This substitution can lead to improved target binding affinity and selectivity. The unique stereoelectronic properties of the difluoromethoxy group can influence the conformation of the molecule, locking it into a bioactive conformation that is more favorable for receptor binding. nih.gov
Table 2: Comparative Effects of the Difluoromethoxy Group on Molecular Properties
| Property | Non-fluorinated Analog | This compound | Impact of Difluoromethoxy Group |
| Lipophilicity (LogP) | Low | Moderate to High | Increased |
| Metabolic Stability | Low to Moderate | High | Increased |
| Binding Affinity | Variable | Potentially Increased | Altered electronic interactions |
| Conformational Rigidity | Flexible | More Rigid | Restricted rotation around key bonds |
Utilization of this compound in Compound Library Synthesis and High-Throughput Screening
Compound libraries are essential tools in modern drug discovery, enabling the rapid screening of thousands to millions of compounds for biological activity. nih.govox.ac.uk The synthesis of diverse chemical libraries is a cornerstone of this process, and building blocks like this compound are valuable starting points for creating novel molecular entities. rsc.orglifechemicals.com
The pyrrolidine ring of this compound provides a versatile scaffold that can be readily functionalized at the nitrogen atom and other positions on the ring. This allows for the systematic generation of a library of related compounds with diverse substituents. The presence of the difluoromethoxy group adds a unique element of chemical diversity to the library, increasing the probability of identifying hits with desirable pharmacological properties. researchgate.netdigitellinc.com
High-throughput screening (HTS) is the process of rapidly testing large numbers of compounds for their ability to modulate a specific biological target. nih.gov Compound libraries containing derivatives of this compound can be screened against a wide range of targets, including enzymes, receptors, and ion channels. The data generated from HTS can be used to identify lead compounds for further optimization and development.
Table 3: Example of a Compound Library Based on the this compound Scaffold
| Compound ID | R-Group (Substitution on Pyrrolidine Nitrogen) | Predicted Biological Activity |
| DFMP-001 | -H | Baseline |
| DFMP-002 | -CH3 | Potential increase in potency |
| DFMP-003 | -Benzyl | Potential for CNS activity |
| DFMP-004 | -C(O)Ph | Potential for altered selectivity |
| DFMP-005 | -SO2Ph | Potential for improved metabolic stability |
Role As a Chiral Building Block in Advanced Organic Synthesis
Enantioselective Synthesis of Complex Organic Molecules Incorporating the 2-[(difluoromethoxy)methyl]pyrrolidine Moiety
The synthesis of complex, enantiomerically pure molecules is a cornerstone of modern drug discovery. Chiral building blocks like this compound serve as crucial starting materials, allowing for the direct incorporation of a stereocenter and a functionally important difluoromethoxy group. Recently, a mini-library of 21 compounds featuring a difluoromethoxy (CHF2O) motif on various saturated heterocyclic cores, including pyrrolidine (B122466), was synthesized on a multigram scale. researchgate.net This work underscores the accessibility and potential of these compounds as prospective building blocks for drug development projects. researchgate.net
While specific examples detailing the multi-step synthesis of complex molecules starting directly from this compound are emerging, the utility of analogous fluorinated pyrrolidine building blocks is well-documented. These precedents demonstrate the synthetic pathways through which the title compound can be utilized. For instance, chiral fluorinated pyrrolidines are key intermediates in the synthesis of medicinally relevant compounds like fluorinated LpxC inhibitors and various enzyme inhibitors where the pyrrolidine ring and the fluorine substituents are critical for bioactivity. johnshopkins.edu
The table below illustrates examples of complex molecules synthesized from related chiral fluorinated pyrrolidine building blocks, highlighting the synthetic strategies that could be applied to this compound.
Table 1: Synthesis of Complex Molecules from Chiral Fluorinated Pyrrolidine Analogs
| Chiral Building Block | Synthetic Target | Key Transformation |
|---|---|---|
| gem-Difluoroalkenes and imino esters | Chiral Fluorinated Pyrrolidines | Asymmetric Cycloaddition |
| (3R,4R)-3,4-dihydroxypyrrolidine | 3,3-Difluoropyrrolidin-4-ol | Deoxofluorination |
This table presents examples of synthetic strategies using related fluorinated building blocks to create complex chiral pyrrolidine structures. researchgate.netnih.govwhiterose.ac.uk
Development of Chiral Catalysts and Auxiliaries Based on Pyrrolidine Scaffolds
The chiral pyrrolidine scaffold is one of the most successful structural motifs in the field of asymmetric organocatalysis. unibo.it Proline, the parent amino acid, and its derivatives are known to catalyze a wide range of chemical transformations with high enantioselectivity. unibo.itnih.gov The development of novel catalysts often involves the modification of the pyrrolidine ring to fine-tune steric and electronic properties, thereby improving catalytic efficiency and selectivity.
Catalysts derived from the pyrrolidine scaffold generally operate through two primary activation modes: enamine catalysis and iminium ion catalysis. By forming a transient, chiral enamine or iminium ion with a substrate, the catalyst controls the facial selectivity of the subsequent reaction step.
Table 2: Major Classes of Pyrrolidine-Based Organocatalysts
| Catalyst Class | Representative Structure Example | Typical Application |
|---|---|---|
| Proline and Derivatives | L-Proline | Aldol and Mannich Reactions |
| Diarylprolinol Silyl (B83357) Ethers | (S)-2-(Triphenylsilyloxymethyl)pyrrolidine | Michael Additions, Aldol Reactions |
| Prolinamides | (S)-N-(Pyrrolidin-2-ylmethyl)aniline | Aldol and Michael Reactions |
This table summarizes major classes of organocatalysts based on the chiral pyrrolidine scaffold. unibo.itnih.govnih.gov
Applications in Asymmetric Transformations and Stereo-controlled Reactions
Pyrrolidine-based catalysts have been successfully employed in a vast array of asymmetric transformations, providing efficient routes to chiral molecules. The strategic design of these catalysts, including the incorporation of substituents like the 2-[(difluoromethoxy)methyl] group, is critical for achieving high levels of stereocontrol.
Key Asymmetric Transformations:
Michael Addition: This reaction involves the addition of a nucleophile (often a ketone or aldehyde) to an α,β-unsaturated carbonyl compound. Chiral pyrrolidine catalysts, particularly diarylprolinol silyl ethers, are highly effective in controlling the stereochemical outcome of this C-C bond-forming reaction. nih.gov Newly synthesized pyrrolidine-based organocatalysts have demonstrated effectiveness in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. nih.gov
Aldol Reaction: The asymmetric aldol reaction is a powerful tool for constructing chiral β-hydroxy carbonyl compounds. Proline and its derivatives catalyze the direct reaction between a ketone and an aldehyde, proceeding through a chiral enamine intermediate to deliver the product with high enantiopurity. unibo.itnih.gov Fluorinated dipeptides based on proline have been specifically designed for this transformation. nih.gov
[3+2] Cycloadditions: The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a versatile method for synthesizing stereochemically complex pyrrolidines. rsc.org Chiral catalysts direct the cycloaddition to afford highly substituted pyrrolidine rings with excellent stereocontrol.
The performance of these catalysts is often remarkable, providing high yields and enantioselectivities under mild, environmentally friendly conditions, sometimes even in aqueous media. acs.orgresearchgate.net
Table 3: Performance of Substituted Pyrrolidine Catalysts in Asymmetric Reactions
| Reaction Type | Catalyst Type | Substrates | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| Michael Addition | Pyrrolidine-pyrazole catalyst | Ketones to nitroolefins | Good | Good |
| Michael Addition | (S)-N-(pyrrolidin-2-ylmethyl)trifluoromethanesulfonamide | Aldehydes to nitroolefins | 86–97% | >30:1 |
| Aldol Reaction | Proline-based fluorinated dipeptides | Acetone and aromatic aldehydes | Good | N/A |
This table provides selected examples of the effectiveness of various pyrrolidine-based catalysts in key asymmetric transformations, demonstrating the high levels of stereocontrol achievable. nih.govresearchgate.netresearchgate.net
Advanced Research Perspectives and Emerging Applications
Applications in Agrochemical Research and Development
The development of novel and effective agrochemicals is a critical endeavor to ensure global food security. Organofluorine compounds have become increasingly prevalent in the agrochemical industry, with fluorinated moieties often imparting enhanced efficacy, metabolic stability, and favorable physicochemical properties to active ingredients. researchgate.netsemanticscholar.org The 2-[(difluoromethoxy)methyl]pyrrolidine scaffold is an area of growing interest in the design of new pesticides, including fungicides, insecticides, and herbicides.
The difluoromethyl group (CHF2) is recognized as a bioisostere for hydroxyl, thiol, and amine groups, capable of acting as a hydrogen bond donor, which can lead to improved binding affinity with target enzymes or receptors in pests and pathogens. nih.gov The pyrrolidine (B122466) core is a common feature in many biologically active molecules and provides a robust and stereochemically defined framework that can be further functionalized to optimize activity and selectivity. nih.govbohrium.com
While specific commercial agrochemicals containing the this compound moiety are not yet widely documented, the exploration of fluorinated pyrrolidine derivatives in antifungal applications has shown promise. nih.gov The combination of the difluoromethoxy group and the pyrrolidine ring offers a compelling scaffold for lead optimization in the development of next-generation crop protection agents with potentially novel modes of action and improved environmental profiles.
Table 1: Potential Agrochemical Applications of the this compound Scaffold
| Agrochemical Class | Potential Advantages of the Scaffold |
| Fungicides | Enhanced binding to target enzymes, improved metabolic stability. |
| Insecticides | Novel interactions with insect receptors, potential for overcoming resistance. |
| Herbicides | Increased potency and selectivity, favorable soil mobility and degradation profiles. |
Exploration in Materials Science for Functional Molecule Synthesis
The unique properties of organofluorine compounds, such as high thermal stability, chemical resistance, and low surface energy, make them valuable components in the design of advanced materials. nih.govresearchgate.net The incorporation of the this compound unit into polymeric structures or as a building block for functional molecules is an emerging area of research in materials science.
The development of novel fluorinated polymers is of significant interest for a range of applications, including high-performance coatings, membranes, and electronic materials. researchgate.netsemanticscholar.orgpageplace.denih.gov The introduction of the polar and chiral this compound moiety into a polymer backbone could influence properties such as solubility, thermal stability, and surface characteristics. For instance, the synthesis of specialty polyimides and other high-performance polymers could benefit from the inclusion of such fluorinated heterocyclic monomers. semanticscholar.org
Furthermore, the synthesis of functional molecules for applications in areas like organic electronics and liquid crystals could leverage the unique electronic and structural features of this compound. The defined stereochemistry of the pyrrolidine ring combined with the dipole moment of the difluoromethoxy group can be exploited to create materials with specific optical or electronic properties.
Table 2: Potential Materials Science Applications
| Material Type | Potential Contribution of this compound |
| Fluorinated Polymers | Enhanced thermal stability, altered solubility, modified surface properties. |
| Functional Dyes | Influence on photophysical properties, potential for chiroptical materials. |
| Liquid Crystals | Introduction of chirality and dipole moments to influence mesophase behavior. |
Development of Novel Chemical Reagents Incorporating Difluoromethoxymethyl Pyrrolidine Structures
The unique reactivity of organofluorine compounds has led to the development of a wide array of novel reagents for chemical synthesis. A notable advancement in this area is the emergence of reagents derived from this compound for applications in nucleophilic fluorination and other transformations.
A key example is the development of (2S)-2-(Difluoro(methoxy)methyl)pyrrolidine-1-sulfinyl fluoride (B91410). researchgate.net This compound and its derivatives are being explored as novel reagents in the rapidly expanding field of sulfur(VI) fluoride exchange (SuFEx) chemistry. Sulfonyl fluorides are valuable functional groups in chemical biology and drug discovery due to their unique combination of high electrophilicity and stability towards hydrolysis. researchgate.net Reagents that can facilitate the synthesis of sulfonyl fluorides from readily available starting materials are therefore of significant interest. The chiral nature of the pyrrolidine backbone in these reagents also opens up possibilities for asymmetric synthesis.
The development of such reagents showcases the potential of the this compound scaffold to serve not just as a component of the final target molecule, but as a tool to enable challenging chemical transformations. These reagents can offer advantages in terms of handling, stability, and selectivity compared to traditional fluorinating agents. cas.cnnih.gov
Future Directions in Synthetic Methodology for Fluorinated Heterocycles
The synthesis of fluorinated heterocycles, including this compound, is an area of active research, with a focus on developing more efficient, selective, and sustainable methods. Future directions in the synthesis of this and related structures are likely to be shaped by advances in catalysis and reaction technology.
The development of novel catalytic methods for the asymmetric synthesis of substituted pyrrolidines is a key area of focus. acs.org This includes the use of transition metal catalysis and organocatalysis to control the stereochemistry of the pyrrolidine ring. For the introduction of the difluoromethoxy group, methods involving the use of difluoromethylating reagents are continuously being refined. chinesechemsoc.org
Emerging technologies such as photoredox catalysis and continuous flow chemistry are also poised to impact the synthesis of fluorinated heterocycles. nih.govnih.gov These approaches can offer milder reaction conditions, improved scalability, and access to novel reaction pathways that are not feasible with traditional methods. The development of late-stage functionalization techniques to introduce the difluoromethoxy group into complex molecules containing a pyrrolidine ring is another important frontier. cas.cn
Table 3: Emerging Synthetic Methodologies
| Synthetic Approach | Potential Advantages for Fluorinated Heterocycle Synthesis |
| Asymmetric Catalysis | High enantioselectivity in the formation of the chiral pyrrolidine core. |
| Photoredox Catalysis | Mild reaction conditions, generation of radical intermediates for novel bond formations. |
| Continuous Flow Chemistry | Improved safety, scalability, and precise control over reaction parameters. |
| Late-Stage Functionalization | Efficient introduction of the difluoromethoxy group into complex molecules. |
Integration with Modern Drug Discovery Paradigms and Chemical Biology Tools
The this compound scaffold is well-positioned to be integrated into modern drug discovery paradigms, such as targeted protein degradation and the development of chemical probes.
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific proteins by recruiting them to an E3 ubiquitin ligase. nih.govnih.govyoutube.com The design of PROTACs requires a ligand that binds to the target protein, a ligand for an E3 ligase, and a linker connecting the two. The this compound moiety, with its defined stereochemistry and opportunities for functionalization, could serve as a novel scaffold for either the target-binding ligand or the linker in a PROTAC, potentially influencing cell permeability, solubility, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
Chemical probes are small molecules used to study the function of proteins and other biological targets in living systems. ljmu.ac.uknih.govresearchgate.net The development of selective and potent chemical probes is crucial for validating new drug targets. The this compound scaffold can be used as a starting point for the design of novel chemical probes. The fluorine atoms can also serve as reporters for 19F NMR studies, providing a powerful tool to study target engagement in a biological context.
Furthermore, the incorporation of positron-emitting isotopes, such as fluorine-18, into molecules containing the this compound scaffold could lead to the development of novel PET (Positron Emission Tomography) imaging agents. nih.govnih.govresearchgate.netmoravek.commdpi.com These radiolabeled compounds could be used to visualize and quantify the distribution of specific drug targets or to monitor the pharmacokinetics of drug candidates in vivo.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-[(difluoromethoxy)methyl]pyrrolidine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, pyrrolidine derivatives are often synthesized via alkylation of pyrrolidine precursors with difluoromethoxy-containing electrophiles. Key steps include using polar aprotic solvents (e.g., DMF or DMSO) and bases like potassium carbonate to deprotonate intermediates. Reaction optimization may involve adjusting temperature (e.g., 150°C in a glycerin bath for 20 hours) and monitoring progress via TLC . Post-reaction purification via extraction (e.g., ethyl acetate) and drying agents (e.g., MgSO₄) is critical, with yields up to 93% achievable under optimized conditions .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of ¹H NMR and elemental analysis . For instance, ¹H NMR in DMSO-d₆ can resolve characteristic peaks for pyrrolidine protons (δ 1.96–3.30 ppm for methylene groups) and difluoromethoxy signals (split due to J-coupling with fluorine). Elemental analysis (e.g., %N) should align with theoretical values (e.g., 7.99% N for C₁₁H₁₃NO) . TLC with visualization under UV or iodine vapor ensures reaction completion .
Advanced Research Questions
Q. What mechanistic insights explain the formation of sulfone impurities during oxidation steps involving this compound derivatives?
- Methodological Answer : Overoxidation of sulfoxide intermediates is a common pitfall. For example, in pantoprazole synthesis, oxidation of thioether to sulfoxide (target) can proceed further to sulfone (impurity) if reaction conditions (e.g., oxidizing agent strength, temperature) are not tightly controlled. Use HPLC with UV detection (λ = 305 nm) to monitor impurities, ensuring resolution of sulfone (relative retention time ~1.7) from the target compound . Adjust oxidizing agents (e.g., meta-chloroperbenzoic acid vs. H₂O₂) to minimize overoxidation .
Q. How can computational methods predict the electronic and steric effects of the difluoromethoxy group on pyrrolidine's reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electron distribution and frontier molecular orbitals. For morpholine analogs with difluoromethoxy groups, DFT reveals enhanced hydrophobicity and thermal stability due to fluorine's electronegativity. Parameters like HOMO-LUMO gaps and Mulliken charges guide predictions of nucleophilic/electrophilic sites . Software tools (e.g., Gaussian, ADF) are used with basis sets like B3LYP/6-31G(d) for accuracy .
Q. What strategies resolve enantiomeric excess challenges in chiral this compound derivatives?
- Methodological Answer : Employ chiral HPLC or capillary electrophoresis with cyclodextrin-based stationary phases. For example, pantoprazole-related impurities require separation of (R)- and (S)-sulfoxides using columns like Chiralpak AD-H. Method validation includes resolution (>1.5) and precision testing (RSD < 2% for retention times) . Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) can also enhance enantioselectivity .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported NMR chemical shifts for pyrrolidine derivatives with difluoromethoxy groups?
- Methodological Answer : Cross-validate with 2D NMR (COSY, HSQC) and deuterated solvents. For example, solvent effects (DMSO-d₆ vs. CDCl₃) can shift pyrrolidine proton signals by 0.1–0.3 ppm. Compare data with structurally similar compounds (e.g., 2-[4-(difluoromethoxy)phenyl]morpholine, δ 3.30–3.33 ppm for morpholine protons) to identify outliers . Elemental analysis (e.g., %N) must match theoretical values within ±0.3% to confirm purity .
Q. Why might chromatographic methods fail to separate stereoisomers of this compound derivatives, and how can this be mitigated?
- Methodological Answer : Poor resolution may arise from inadequate column selectivity or mobile phase composition. Optimize by testing mixed-mode columns (e.g., C18 with embedded polar groups) or adjusting buffer pH (e.g., ammonium acetate at pH 4.5). For pantoprazole analogs, adding 0.1% formic acid improves peak symmetry and resolution of sulfoxide diastereomers .
Structure-Activity Relationship (SAR) Studies
Q. What role does the difluoromethoxy group play in modulating the biological activity of pyrrolidine-based compounds?
- Methodological Answer : Fluorine's electronegativity enhances metabolic stability and membrane permeability. In SAR studies, replacing methoxy with difluoromethoxy in benzimidazole derivatives increases CYP450 inhibition potency by 3–5-fold. Assays like fluorescence polarization (for target binding) and microsomal stability tests (t₁/₂ > 60 min) quantify these effects .
Analytical Method Development
Q. How can researchers validate a stability-indicating HPLC method for this compound under forced degradation conditions?
- Methodological Answer : Subject the compound to stress conditions (acid/base hydrolysis, oxidation, thermal/photo-degradation) and assess method robustness. For example, pantoprazole sodium shows degradation under 0.1M HCl (40°C, 24h), generating sulfone and des-methyl impurities. HPLC parameters: C18 column, gradient elution (acetonitrile:phosphate buffer), λ = 290 nm. Validate per ICH Q2(R1) for linearity (R² > 0.99), accuracy (98–102%), and precision .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
